molecular formula C29H24BrNO B2389599 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1023510-74-8

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No.: B2389599
CAS No.: 1023510-74-8
M. Wt: 482.421
InChI Key: MISZFGGBGLDCRK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one stands out due to its unique structure, which combines multiple functional groups and aromatic rings

Biological Activity

The compound 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one (CAS No. 1023510-74-8) is a complex organic molecule belonging to the class of indole derivatives. Known for its diverse biological activities, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, synthesis, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C29H24BrNO
  • Molecular Weight : 482.41 g/mol
  • IUPAC Name : 2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one

Physical Properties

PropertyValue
Boiling PointNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. The compound this compound has been studied for its potential to inhibit the growth of various cancer cell lines.

Case Study: In Vitro Analysis

In a recent study, this compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a dose-dependent inhibition of cell proliferation:

Concentration (µM)MCF-7 Cell Viability (%)MDA-MB-231 Cell Viability (%)
0100100
108075
505040
1003020

This suggests that the compound has a promising role as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings indicate that the compound could be developed as a novel antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death through intrinsic pathways.
  • Inhibition of Kinases : Targets specific kinases involved in cell signaling pathways related to cancer progression.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting with the indole core. A common method employed is the Suzuki–Miyaura coupling , which forms carbon-carbon bonds effectively.

Industrial Production Methods

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Automated reactors and continuous flow systems can significantly enhance efficiency.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrNO/c30-24-12-9-21(10-13-24)27-18-26-28(16-23(17-29(26)32)19-5-2-1-3-6-19)31(27)25-14-11-20-7-4-8-22(20)15-25/h1-3,5-6,9-15,18,23H,4,7-8,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISZFGGBGLDCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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